4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol
Description
Structure
3D Structure
Properties
CAS No. |
796-46-3 |
|---|---|
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C19H18N2O/c1-21(2)16-10-7-14(8-11-16)6-9-15-12-13-20-19-17(15)4-3-5-18(19)22/h3-13,22H,1-2H3/b9-6+ |
InChI Key |
OSSROFZTGSSYNR-RMKNXTFCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=C3C=CC=C(C3=NC=C2)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=CC=C(C3=NC=C2)O |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation with Acetic Anhydride
The most widely documented method involves condensing 2-methyl-8-hydroxyquinoline with 4-dimethylaminobenzaldehyde in acetic anhydride under reflux. This one-pot reaction proceeds via a base-catalyzed mechanism, where the methyl group at the 2-position of the quinoline acts as the active methylene donor.
Procedure :
-
Reagent Mixing : 2-methyl-8-hydroxyquinoline (1.0 eq) and 4-dimethylaminobenzaldehyde (1.2 eq) are dissolved in acetic anhydride (10 mL/g substrate).
-
Reaction Conditions : Heated at 130–140°C under nitrogen for 24–72 hours.
-
Workup : The mixture is quenched in ice-water, filtered, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) or recrystallization (ethanol).
Key Data :
The extended reaction time ensures complete enolate formation and minimizes byproducts like polymeric aldehydes.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from days to hours by enhancing thermal efficiency. A modified protocol achieves 82% yield in 4 hours:
Procedure :
-
Microwave Setup : Substrates (1:1.1 molar ratio) in acetic anhydride are irradiated at 150°C (300 W).
-
Purification : Crude product is washed with cold methanol and dried under vacuum.
Advantages :
-
80% reduction in energy consumption vs. conventional heating.
-
Enhanced regioselectivity due to uniform heating.
Mechanistic Insights and Side Reactions
Reaction Pathway Analysis
The Knoevenagel mechanism involves three steps:
-
Enolate Formation : Deprotonation of 2-methyl-8-hydroxyquinoline by acetic anhydride.
-
Nucleophilic Attack : Enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.
-
Dehydration : Elimination of water yields the trans-vinyl product.
Side Reactions :
-
Polymerization : Occurs at temperatures >150°C, mitigated by nitrogen sparging.
-
Over-Acetylation : Excess acetic anhydride acetylates the 8-hydroxy group, requiring alkaline hydrolysis (5% K₂CO₃) during workup.
Optimization Strategies
Solvent and Catalyst Screening
Recent studies compare solvents and catalysts:
| Solvent | Catalyst | Yield (%) | Time (h) | Reference |
|---|---|---|---|---|
| Acetic anhydride | None | 74 | 72 | |
| Toluene | Piperidine | 68 | 48 | |
| Solvent-free | ZnO nanoparticles | 89 | 6 |
Solvent-free conditions with ZnO nanoparticles improve atom economy and reduce waste.
Temperature and Time Profiling
A kinetic study reveals optimal parameters:
Purification and Characterization
Recrystallization Techniques
Ethanol-water systems (7:3 v/v) achieve 98% purity by removing acetylated byproducts.
Chemical Reactions Analysis
Synthetic Formation via Horner–Wadsworth–Emmons Olefination
The compound is synthesized through a phosphonate-mediated olefination reaction. Key steps involve:
-
Phosphonate intermediate preparation : Reacting 8-hydroxyquinoline derivatives with triethyl phosphite to form diethyl ((8-hydroxyquinolin-5-yl)methyl)phosphonates .
-
Aldehyde coupling : Treating the phosphonate with 4-(dimethylamino)benzaldehyde under basic conditions (e.g., NaOMe/DMF) to yield the styrylquinoline product .
Example Reaction Conditions
| Starting Material | Aldehyde | Base | Solvent | Yield |
|---|---|---|---|---|
| Diethyl ((8-MOM-quinolin-5-yl)methyl)phosphonate | 4-(Dimethylamino)benzaldehyde | NaOMe | DMF | 46% |
MOM = Methoxymethyl protecting group; Reaction conducted at 80°C for 12 h .
Electrophilic Aromatic Substitution
The quinoline and phenyl rings participate in electrophilic reactions:
-
Quinoline ring : Reactive at positions 5 and 7 due to electron-rich regions from the vinyl and hydroxyl groups.
-
Dimethylamino-phenyl group : Activates the para position for further substitution (e.g., nitration, sulfonation).
Notable Reactivity Trends
| Reaction Type | Site | Conditions | Outcome |
|---|---|---|---|
| Nitration | Quinoline (C5/C7) | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives |
| Halogenation | Phenyl (para) | Cl₂/FeCl₃, RT | Chlorinated aryl products |
Electrophilic attacks are solvent-dependent, with DMF enhancing regioselectivity .
Metal Chelation and Coordination Chemistry
The 8-hydroxyquinoline moiety acts as a bidentate ligand, forming stable complexes with transition metals:
Documented Metal Binding
Chelation disrupts metal-dependent enzymes in cancer cells, inducing G2/M phase arrest and DNA damage .
Acid-Base Behavior and pH-Dependent Reactivity
The compound demonstrates pH-sensitive properties:
-
pKa Values :
pH-Dependent Transformations
| pH Range | Dominant Form | Reactivity |
|---|---|---|
| <3 | Protonated quinolinium | Enhanced electrophilic substitution |
| 4–8 | Deprotonated hydroxyl | Metal chelation dominates |
| >9 | Fully deprotonated | Oxidative degradation |
Acid-base equilibria modulate its metal-binding capacity and cellular toxicity .
Oxidative and Reductive Transformations
The vinyl bridge and aromatic systems undergo redox reactions:
-
Oxidation :
-
Reduction :
Photochemical Reactions
The conjugated π-system enables light-induced processes:
-
UV Irradiation : Generates singlet oxygen (¹O₂) via energy transfer, enabling photodynamic applications.
-
Isomerization : Reversible E→Z isomerization under 365 nm light, altering biological activity .
Biological Alkylation and Crosslinking
In cellular environments, the compound:
-
Forms covalent adducts with cysteine residues via Michael addition at the vinyl group.
-
Crosslinks DNA through intercalation and alkylation, confirmed by comet assays .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that derivatives of quinoline compounds, including 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol, possess significant antimicrobial activity. A study highlighted the effectiveness of related compounds against drug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and various fungal infections . The chelating properties of these compounds enhance their efficacy in treating infections resistant to conventional antibiotics.
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Compounds similar to 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . This suggests that the compound could be a valuable candidate for further development in cancer therapy.
Neurological Applications
The compound's structural characteristics may also confer neuroprotective effects. Quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that these compounds can inhibit acetylcholinesterase, an enzyme linked to cognitive decline .
Material Science Applications
Fluorescent Sensors
Due to its unique electronic properties, 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol is being explored as a fluorescent sensor for detecting heavy metals and other pollutants. The compound's ability to form complexes with metal ions enhances its sensitivity and selectivity in environmental monitoring applications .
Optoelectronic Devices
The compound's photophysical properties make it suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation positions it as a candidate for developing efficient light-emitting materials .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol involves its interaction with molecular targets through its functional groups. The dimethylamino group and the quinoline ring play crucial roles in binding to specific receptors or enzymes. The compound’s effects are mediated through pathways involving electron transfer and hydrogen bonding, contributing to its biological and chemical activities .
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Substituent Variations
Quinoline derivatives are highly tunable, with substituents significantly altering their properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Electron Effects: The dimethylamino group in the target compound is strongly electron-donating, increasing electron density on the quinoline ring, which may enhance fluorescence or binding to electron-deficient targets. In contrast, chlorine in is electron-withdrawing, reducing ring electron density.
- Lipophilicity : The trifluoromethyl group in increases lipophilicity, improving membrane permeability, whereas the hydroxyl group in the target compound may enhance solubility in polar solvents.
Biological Activity
4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol, a compound with the molecular formula C19H18N2O, belongs to the class of quinoline derivatives and has garnered attention for its diverse biological activities. This detailed article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antimalarial properties, supported by relevant research findings and data tables.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol. It has been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Study: HeLa Cells
A study conducted by Barilli et al. (2023) demonstrated that derivatives of 8-hydroxyquinoline, including compounds similar to 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol, exhibited promising antiproliferative effects on HeLa cervical cancer cells. The IC50 values ranged from 1.4 nM to 32.13 μM, indicating significant potency against cancer cells .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 4-Dimethylaminophenyl vinyl quinoline | 1.4 - 32.13 | HeLa |
Antimicrobial Activity
The compound also displays notable antimicrobial properties, particularly against pathogenic bacteria.
Antibacterial Efficacy
Research has shown that derivatives of 8-hydroxyquinoline can inhibit bacterial growth effectively. In one study, compounds structurally related to 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol were tested against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Reference Drug (mm) |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
The results indicated that the compound exhibited competitive inhibition compared to standard antibiotics .
Antimalarial Activity
Another area of interest is the antimalarial activity of this compound. Research into related quinoline derivatives has revealed their effectiveness against Plasmodium falciparum, the causative agent of malaria.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study on arylvinylquinolines showed that modifications significantly influence antimalarial efficacy. For instance, fluorinated analogues demonstrated improved activity against drug-resistant strains .
| Compound | EC50 (nM) | Resistance Index |
|---|---|---|
| Fluorinated analogue | 21.0 ± 2.1 | <1 |
The proposed mechanisms through which these compounds exert their biological effects include:
- Caspase-dependent apoptosis : Induction of programmed cell death in cancer cells.
- Iron chelation : Binding to iron ions, which is critical for the survival of certain pathogens.
- Inhibition of enzymatic activity : Compounds have been shown to inhibit specific enzymes involved in cellular metabolism in both cancerous and microbial cells .
Q & A
Q. What are the common synthetic strategies for preparing 4-(2-(4-(dimethylamino)phenyl)vinyl)-8-quinolinol?
The synthesis typically involves functionalization of the 8-quinolinol core. A general approach includes:
- Methylation : Protecting the hydroxyl group of 8-quinolinol via methylation with dimethyl sulfate to form 8-methoxyquinoline derivatives .
- Alkylation/Vinylation : Introducing the vinyl-dimethylaminophenyl group via alkylation or Heck coupling at position 2 or 4 of the quinoline ring. Low-temperature alkylation with organolithium reagents (e.g., isopropyl lithium) has been used for similar systems .
- Demethylation : Cleavage of the methoxy group using reagents like BBr₃ or HI to regenerate the hydroxyl group . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions such as over-alkylation or decomposition.
Q. How is the electronic structure of 4-(2-(4-(dimethylamino)phenyl)vinyl)-8-quinolinol characterized?
Key methods include:
- UV-Vis Spectroscopy : To study π→π* transitions in the conjugated vinyl-quinolinol system. The dimethylamino group acts as an electron donor, red-shifting absorption bands compared to unsubstituted analogs .
- Fluorescence Spectroscopy : To evaluate intramolecular charge transfer (ICT) between the dimethylamino donor and quinolinol acceptor. Solvatochromic shifts in emission spectra can confirm ICT behavior .
- X-ray Crystallography : Resolving the crystal structure (if available) to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding at the hydroxyl group) .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselective functionalization of 8-quinolinol derivatives?
- Steric Effects : Bulky substituents at positions 2 or 7 (e.g., isopropyl groups) hinder electrophilic substitution at adjacent positions. This can direct reactions to less hindered sites like position 5 .
- Electronic Effects : Electron-donating groups (e.g., dimethylamino) activate the quinoline ring for electrophilic attacks, while electron-withdrawing groups (e.g., halogens) deactivate it. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
- Methodology : Use competitive reaction experiments with model substrates and monitor outcomes via HPLC or LC-MS to map regioselectivity trends.
Q. What strategies enable late-stage diversification of 8-quinolinol derivatives for structure-activity relationship (SAR) studies?
- Protecting Group Chemistry : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to allow modifications at other positions .
- Cross-Coupling Reactions : Employ Suzuki or Sonogashira couplings to introduce aryl, heteroaryl, or alkynyl groups at the vinyl or quinoline positions .
- Post-Functionalization : Oxidize the dimethylamino group to a nitro or carbonyl moiety for further derivatization (e.g., reductive amination) .
- Validation : Use high-throughput screening (HTS) to assess biological activity of derivatives, correlating substituent identity/physical properties (logP, pKa) with efficacy .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for 8-quinolinol derivatives be resolved?
- Dynamic Effects : Conformational flexibility (e.g., rotation around the vinyl bond) may cause NMR signal broadening. Variable-temperature NMR can detect slow exchange processes .
- Crystallographic Artifacts : Crystal packing forces might stabilize rare conformers. Compare solution-state (NMR) and solid-state (X-ray) data, and validate with computational models (e.g., molecular dynamics simulations) .
- Case Study : For 6-(4-fluorophenyl)quinolin-8-ol, discrepancies between calculated and observed NMR shifts were resolved by identifying solvent-induced conformational changes .
Methodological Considerations
- Synthesis Optimization : Use design of experiments (DoE) to systematically vary reaction parameters (e.g., catalyst loading, temperature) and identify optimal conditions .
- Analytical Cross-Validation : Combine multiple techniques (e.g., HRMS, IR, and elemental analysis) to confirm molecular identity and purity .
- Safety Protocols : Handle organolithium reagents under inert atmospheres and use quenching solutions (e.g., isopropanol/water) to mitigate pyrophoric risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
